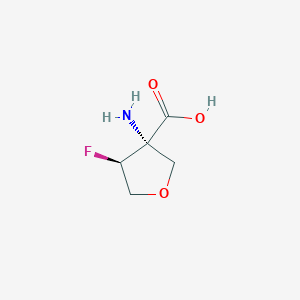
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a fluorine atom, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of aldol reactions catalyzed by enzymes such as aldolases, which provide high stereoselectivity . Another approach involves the use of organocatalytic addition reactions under specific conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Hydroxy-4-fluorotetrahydrofuran-3-carboxylic acid
- (3S,4S)-3-Amino-4-chlorotetrahydrofuran-3-carboxylic acid
- (3S,4S)-3-Amino-4-methyltetrahydrofuran-3-carboxylic acid
Uniqueness
(3S,4S)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the tetrahydrofuran ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8FNO3 |
|---|---|
Molecular Weight |
149.12 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m1/s1 |
InChI Key |
SKOMSHHLONMKBX-NQXXGFSBSA-N |
Isomeric SMILES |
C1[C@H]([C@](CO1)(C(=O)O)N)F |
Canonical SMILES |
C1C(C(CO1)(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















